methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties
methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry and agrochemistry.[1][2][3] Its unique electronic and steric properties allow for diverse substitutions, leading to a vast library of compounds with a broad spectrum of biological activities.[4][5] Pyrazole derivatives are the core of numerous leading drugs, including the anti-inflammatory agent Celebrex and the erectile dysfunction medication Viagra.[4] Their applications extend to agriculture, where they are integral to the development of potent fungicides, herbicides, and insecticides.[6][7]
This guide focuses on a specific, highly versatile derivative: Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 88398-73-6). This compound serves as a critical intermediate, a molecular building block for the synthesis of more complex, high-value molecules.[6] Its strategic importance lies in the combination of a stable pyrazole core with three distinct functional handles: an N-ethyl group, a C-methyl group, and a reactive methyl ester. Understanding its chemical properties is paramount for researchers and drug development professionals seeking to leverage its synthetic potential. This document provides a comprehensive overview of its structure, synthesis, spectral characteristics, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
The structural arrangement of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate dictates its physical and chemical behavior. The ethyl group at the N1 position and the methyl group at the C3 position sterically influence the molecule's interactions, while the methyl carboxylate group at C5 serves as a primary site for chemical modification.
Caption: Chemical structure of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 88398-73-6 | [6] |
| Molecular Formula | C₈H₁₂N₂O₂ | [6] |
| Molecular Weight | 168.20 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 66-72 °C / 4 mmHg | [6] |
| Purity | ≥ 98% (by GC) | [6] |
| Storage Conditions | Store at 0-8°C, sealed | [6] |
Synthesis and Purification
The synthesis of asymmetrically substituted pyrazoles like methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate requires regioselective control. A robust and common strategy involves the N-alkylation of a pre-existing pyrazole ring. This approach offers superior control over isomer formation compared to the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound, where two isomeric products can often form.
The logical precursor for this synthesis is methyl 3-methyl-1H-pyrazole-5-carboxylate. The N-H proton on the pyrazole ring is acidic and can be removed by a suitable base to generate a pyrazolate anion, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as iodoethane or diethyl sulfate.
Caption: General workflow for the synthesis via N-alkylation.
Experimental Protocol: N-Ethylation of Methyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol is a representative procedure based on standard N-alkylation methods for pyrazoles.
Materials:
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Methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Iodoethane (C₂H₅I) (1.2 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
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Addition of Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature.
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Causality: Potassium carbonate acts as the base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack on the iodoethane. An excess of the base ensures complete deprotonation, while a slight excess of the electrophile drives the reaction to completion.
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-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
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Self-Validation: The washing steps are critical. The brine wash helps to break any emulsions and further removes water from the organic layer, improving the efficiency of the subsequent drying step.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a colorless liquid.
Spectral and Analytical Characterization
Unambiguous characterization of the final product is essential. While a dedicated spectrum for this specific CAS number is not publicly available, a highly accurate prediction of its spectral data can be synthesized from the analysis of close structural analogs, such as the corresponding carboxylic acid and related pyrazole esters.[8][9][10][11][12]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ (ppm) in CDCl₃: ~4.25 (q, 2H, J ≈ 7.2 Hz): The methylene protons (-N-CH₂ -CH₃) adjacent to the pyrazole nitrogen.~2.35 (s, 3H): The methyl protons at the C3 position (-C-CH₃ ).~6.60 (s, 1H): The lone proton at the C4 position on the pyrazole ring.~3.90 (s, 3H): The methyl protons of the ester group (-COOCH₃ ).~1.45 (t, 3H, J ≈ 7.2 Hz): The terminal methyl protons of the N-ethyl group (-N-CH₂-CH₃ ). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~162.0: Carbonyl carbon of the ester.~149.0: C3 of the pyrazole ring (attached to methyl).~140.0: C5 of the pyrazole ring (attached to ester).~108.0: C4 of the pyrazole ring.~52.0: Methoxy carbon (-OC H₃).~45.0: Methylene carbon of N-ethyl (-N-C H₂-CH₃).~15.0: Methyl carbon of N-ethyl (-N-CH₂-C H₃).~13.0: Methyl carbon at C3. |
| FT-IR | ν (cm⁻¹): ~2980-2940 (C-H stretch, alkyl)~1725 (C=O stretch, ester carbonyl) - A strong, sharp absorbance characteristic of the ester functional group.~1550 (C=N stretch, pyrazole ring)~1250, 1100 (C-O stretch, ester) |
| Mass Spec. | (EI, m/z): 168 ([M]⁺): Molecular ion peak.153 ([M-CH₃]⁺): Loss of a methyl radical.139 ([M-C₂H₅]⁺): Loss of the N-ethyl group.137 ([M-OCH₃]⁺): Loss of the methoxy group from the ester, a common fragmentation pathway. |
Chemical Reactivity
The reactivity of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is governed by its two primary functional regions: the ester group at C5 and the electron-rich aromatic pyrazole ring, specifically at the C4 position.
Caption: Key reaction pathways for the target compound.
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Reactions at the Ester Group:
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Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to yield the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid .[13] This carboxylic acid is a valuable intermediate for forming amides, acid chlorides, or other ester derivatives.
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Aminolysis: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding carboxamide . This is a fundamental transformation in drug discovery for creating diverse compound libraries.
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-
Reactions on the Pyrazole Ring:
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Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.[14]
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Halogenation: The compound can be halogenated at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively. This provides a handle for further functionalization through cross-coupling reactions. A patent describes a similar chlorination process using HCl and hydrogen peroxide on a related substrate.[15]
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Applications in Research and Development
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is not typically an end-product but rather a high-value intermediate in multi-step syntheses.[6]
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Agrochemical Chemistry: This compound is a building block for creating new herbicides and fungicides.[6] The pyrazole scaffold is known to inhibit specific enzymes in fungi and plants, and modifications at the C5 position via the carboxylate group allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties.
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Pharmaceuticals and Drug Discovery: In medicinal chemistry, this intermediate is used in the synthesis of active pharmaceutical ingredients (APIs).[6] The pyrazole core is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase-inhibiting effects.[1][4][7] The ability to convert the C5-ester into an amide allows for its incorporation into larger molecules designed to interact with specific biological targets.
Conclusion
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetically versatile and commercially significant chemical intermediate. Its well-defined structure, predictable reactivity at both the ester functional group and the pyrazole C4-position, and straightforward synthesis make it an invaluable tool for chemists. For researchers in drug discovery and agrochemical development, this compound provides a reliable and adaptable scaffold for constructing novel molecules with tailored biological activities. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its effective application in the laboratory and beyond.
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